molecular formula C8H5Br2FO2 B14766031 4,6-Dibromo-2-fluoro-3-methylbenzoic acid

4,6-Dibromo-2-fluoro-3-methylbenzoic acid

Cat. No.: B14766031
M. Wt: 311.93 g/mol
InChI Key: IEUGREOZEAGEQN-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-fluoro-3-methylbenzoic acid is a halogenated benzoic acid derivative. It is characterized by the presence of two bromine atoms, one fluorine atom, and a methyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-fluoro-3-methylbenzoic acid typically involves the bromination and fluorination of a suitable precursor. One common method is the bromination of 2-fluoro-3-methylbenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-fluoro-3-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4,6-Dibromo-2-fluoro-3-methylbenzoic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific properties.

    Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

    Agricultural Chemistry: May be used in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-fluoro-3-methylbenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The presence of halogen atoms and a carboxylic acid group allows it to engage in diverse chemical transformations, targeting specific molecular pathways and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dibromo-2-fluoro-3-methylbenzoic acid is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C8H5Br2FO2

Molecular Weight

311.93 g/mol

IUPAC Name

4,6-dibromo-2-fluoro-3-methylbenzoic acid

InChI

InChI=1S/C8H5Br2FO2/c1-3-4(9)2-5(10)6(7(3)11)8(12)13/h2H,1H3,(H,12,13)

InChI Key

IEUGREOZEAGEQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1Br)Br)C(=O)O)F

Origin of Product

United States

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